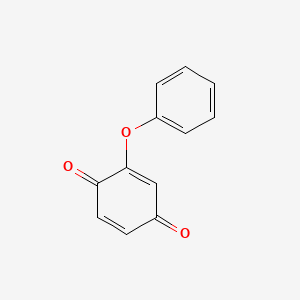
2-Phenoxycyclohexa-2,5-diene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenoxycyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C12H8O3 It is a derivative of benzoquinone, characterized by the presence of a phenoxy group attached to the cyclohexa-2,5-diene-1,4-dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxycyclohexa-2,5-diene-1,4-dione typically involves the reaction of phenol with 1,4-benzoquinone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The industrial production process is designed to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
2-Phenoxycyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like acids or bases and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties.
科学研究应用
2-Phenoxycyclohexa-2,5-diene-1,4-dione has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Phenoxycyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapy. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
2-Phenylcyclohexa-2,5-diene-1,4-dione: Similar structure but with a phenyl group instead of a phenoxy group.
2,5-Dimethoxycyclohexa-2,5-diene-1,4-dione: Contains methoxy groups instead of a phenoxy group.
2,5-Dihydroxycyclohexa-2,5-diene-1,4-dione: Contains hydroxyl groups instead of a phenoxy group.
Uniqueness
2-Phenoxycyclohexa-2,5-diene-1,4-dione is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
属性
CAS 编号 |
3490-49-1 |
|---|---|
分子式 |
C12H8O3 |
分子量 |
200.19 g/mol |
IUPAC 名称 |
2-phenoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H8O3/c13-9-6-7-11(14)12(8-9)15-10-4-2-1-3-5-10/h1-8H |
InChI 键 |
YKYILJANBFCBQH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC2=CC(=O)C=CC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


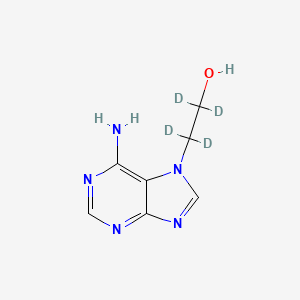
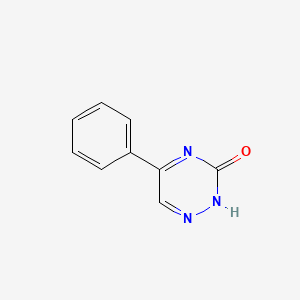
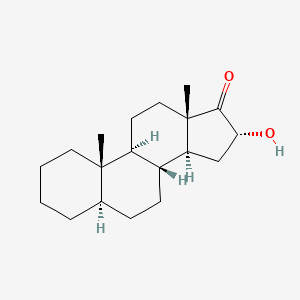
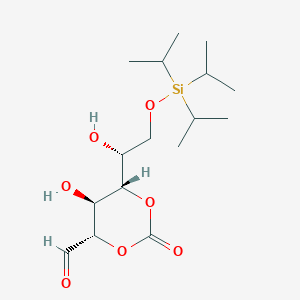

![2-(4-chlorophenyl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B13827428.png)
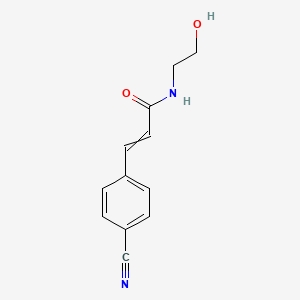

![(1R,4S)-7-(dichloromethyl)-7-methyl-1-(oxaziren-3-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13827440.png)
![t-Butyl(E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1h-indol-2-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13827441.png)
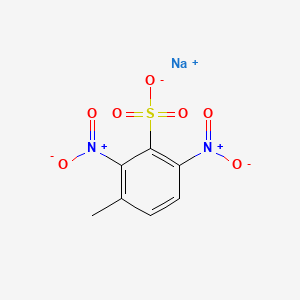
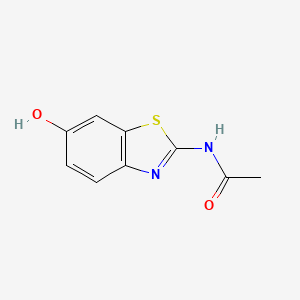

![1-[6-[[2-[[[(Octadecylamino)carbonyl]oxy]methyl]-2-propen-1-yl]oxy]-6-oxohexyl]pyridinium](/img/structure/B13827460.png)
